Tug-469

FFA1 Agonist Potency Calcium Mobilization Assay Insulin Secretion

TUG-469 is the definitive chemical probe for FFA1 research. With an EC50 of 19 nM and >200-fold selectivity over FFA4, it uniquely eliminates PPARγ and FFA4 confounding effects. Validated in NZO mouse model at 5 mg/kg i.p., it is essential for GSIS assays, beta-cell protection studies, and as a reference standard for next-gen agonist development.

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
CAS No. 1236109-67-3
Cat. No. B611509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTug-469
CAS1236109-67-3
SynonymsTUG469;  TUG 469;  TUG-469.
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
InChIInChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26)
InChIKeyRUPXKSLKGSSZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TUG-469 CAS 1236109-67-3: Potent and Selective FFA1/GPR40 Agonist for Diabetes and Metabolic Research


TUG-469 (CAS 1236109-67-3) is a synthetic small molecule that functions as a potent, selective, and full agonist of Free Fatty Acid Receptor 1 (FFA1), also known as GPR40 [1]. It was discovered through a systematic structure-activity relationship (SAR) study of dihydrocinnamic acid derivatives aimed at developing chemical probes for investigating FFA1 biology and its therapeutic potential in Type 2 Diabetes Mellitus (T2DM) [1]. Unlike early-generation FFA1 agonists, TUG-469 exhibits exceptional selectivity for FFA1 over the closely related receptor FFA4 (GPR120) and demonstrates no significant off-target activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor frequently activated by other fatty acid mimetics [1][2].

Why TUG-469 Cannot Be Substituted with Generic FFA1 Agonists or PPARγ Modulators


In the landscape of FFA1 research, compounds are not functionally interchangeable. Early FFA1 agonists like GW9508 suffer from significant PPARγ cross-reactivity, which confounds experimental interpretation by simultaneously activating both G-protein-coupled receptor and nuclear receptor pathways [1]. Conversely, other potent FFA1 agonists in the dihydrocinnamic acid series, such as TUG-424, demonstrate lower absolute potency at the target receptor [2]. TUG-469 occupies a distinct pharmacological niche: it combines high intrinsic potency at human FFA1 with over 200-fold selectivity against FFA4 and negligible PPARγ activity [1][3]. This specific profile enables researchers to isolate FFA1-mediated effects on glucose-stimulated insulin secretion (GSIS) and beta-cell function without the confounding variables of PPARγ-driven adipogenesis or FFA4-mediated GLP-1 secretion, making it a superior chemical probe for target validation and mechanism-of-action studies [3].

Quantitative Differentiation Evidence for TUG-469 (CAS 1236109-67-3) Against Key Comparators


Superior In Vitro Potency of TUG-469 Compared to Reference FFA1 Agonist GW9508

TUG-469 demonstrates significantly higher in vitro potency at the FFA1 receptor compared to the widely used reference agonist GW9508. This enhanced potency translates directly to more efficient receptor activation and insulin secretion at lower compound concentrations [1].

FFA1 Agonist Potency Calcium Mobilization Assay Insulin Secretion

High Selectivity of TUG-469 for FFA1 Over the Closely Related Receptor FFA4

TUG-469 exhibits pronounced selectivity for FFA1 over the paralogous receptor FFA4. This selectivity profile is crucial for dissecting the distinct physiological roles of these two free fatty acid receptors, which share endogenous ligands but mediate different downstream metabolic and inflammatory effects [1].

Receptor Selectivity FFA4/GPR120 Off-Target Profiling

Negligible PPARγ Activity of TUG-469 Enables Clean Target Deconvolution

Many fatty acid mimetics and early FFA1 agonists exhibit unintended PPARγ agonist activity, which complicates metabolic studies due to PPARγ's profound effects on adipogenesis, insulin sensitization, and gene transcription. TUG-469 was specifically optimized to eliminate this confounding activity [1].

PPARγ Off-Target Activity Nuclear Receptor Cross-Reactivity Chemical Probe Selectivity

Validated In Vivo Efficacy of TUG-469 in a Clinically Relevant Pre-Diabetic Model

TUG-469 has been rigorously validated in vivo for its ability to improve glycemic control. Its efficacy has been demonstrated in the New Zealand Obese (NZO) mouse, a well-established polygenic model of pre-diabetes and obesity that closely mimics the pathophysiology of human T2DM, including insulin resistance and impaired glucose tolerance [1].

In Vivo Glucose Tolerance NZO Mouse Model Metabolic Disease Efficacy

Enhanced Beta-Cell Protective Effects of TUG-469 Compared to Endogenous Ligands

Chronic exposure to elevated free fatty acids, such as palmitate, induces beta-cell apoptosis, a process termed lipotoxicity. TUG-469 not only stimulates GSIS but also activates ERK1/2 signaling pathways that protect pancreatic beta-cells from palmitate-induced cell death, an effect that is reversed by the MEK inhibitor PD98059 [1].

Beta-Cell Apoptosis ERK1/2 Phosphorylation Lipotoxicity Protection

Higher Absolute Potency of TUG-469 Relative to Analog TUG-424

Within the dihydrocinnamic acid chemical series from which TUG-469 was developed, structural modifications directly influence FFA1 agonist potency. TUG-469, with its optimized biphenylmethylamino substituent, achieves substantially higher potency at the FFA1 receptor compared to its predecessor analog TUG-424 [1].

Dihydrocinnamic Acid SAR Potency Benchmarking Lead Compound Selection

Recommended Research Applications for TUG-469 Based on Quantitative Differentiation Evidence


Target Validation and Pathway Dissection of FFA1 in Pancreatic Beta-Cells

TUG-469 is optimally suited for ex vivo and in vitro studies on isolated pancreatic islets or INS-1 insulinoma cells where the objective is to isolate the specific contribution of FFA1 to glucose-stimulated insulin secretion (GSIS). Its >200-fold selectivity for FFA1 over FFA4 [1] and negligible PPARγ activity [2] ensure that observed effects on insulin secretion are not confounded by FFA4-mediated GLP-1 release or PPARγ-driven transcriptional changes. This makes TUG-469 a superior chemical probe for dissecting FFA1-Gαq/11-PLC-IP3-Ca2+ signaling pathways and their role in amplifying insulin exocytosis.

Preclinical Proof-of-Concept Studies in Diet-Induced or Polygenic Obesity Models

For in vivo pharmacology studies aiming to demonstrate the therapeutic potential of FFA1 agonism, TUG-469 is a well-characterized tool compound with validated efficacy in the NZO mouse model of pre-diabetes and obesity [1]. Its ability to significantly improve glucose tolerance at a dose of 5 mg/kg (i.p.) [1] provides a robust benchmark for evaluating new FFA1-targeting entities or combination therapies. Furthermore, its potent beta-cell protective effects against lipotoxicity [1] make it particularly relevant for long-term studies investigating the preservation of functional beta-cell mass.

Comparative Pharmacology and Selectivity Profiling of Novel FFA1 Ligands

TUG-469 serves as an essential reference standard or 'gold standard' comparator in the development and characterization of next-generation FFA1 agonists or allosteric modulators. Its well-documented potency (EC50 ≈ 19 nM) [1], high selectivity window [1], and lack of PPARγ cross-reactivity [2] establish a clear pharmacological benchmark. Researchers can use TUG-469 to calibrate assay systems, benchmark the efficacy of novel compounds in head-to-head GSIS assays, and demonstrate that new chemical entities achieve meaningful differentiation from this established, high-quality chemical probe.

Investigating Beta-Cell Survival and Lipotoxicity Protection Mechanisms

TUG-469 is a valuable tool for research focused on beta-cell failure and lipotoxicity, a key component of T2DM progression. Its demonstrated ability to activate ERK1/2 and protect against palmitate-induced apoptosis [1] provides a specific molecular phenotype for investigation. This application is distinct from simple insulin secretion studies and leverages the compound's unique signaling bias, which may not be replicated by other FFA1 agonists. TUG-469 enables researchers to explore the mechanistic link between FFA1 activation, ERK1/2-mediated pro-survival signaling, and the preservation of beta-cell viability under metabolic stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tug-469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.